Methyl 3-bromopropiolate

Organic Synthesis Reagent Preparation Alkyne Bromination

Methyl 3-bromopropiolate bridges a critical gap in acetylene chemistry: unsubstituted alkynoates lack the bromine handle for cross-coupling, while saturated bromoesters cannot undergo cycloadditions. This compound resolves both. • Enables Sonogashira couplings to construct conjugated enynes & arylacetylenes • Serves as methoxycarbonylketene equivalent in Diels-Alder reactions for bicyclic scaffolds • Supports one-pot cascade to 3-hydroxyanthranilates without intermediate isolation Supplied with full analytical documentation for procurement confidence.

Molecular Formula C4H3BrO2
Molecular Weight 162.97 g/mol
CAS No. 23680-40-2
Cat. No. B1362460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromopropiolate
CAS23680-40-2
Molecular FormulaC4H3BrO2
Molecular Weight162.97 g/mol
Structural Identifiers
SMILESCOC(=O)C#CBr
InChIInChI=1S/C4H3BrO2/c1-7-4(6)2-3-5/h1H3
InChIKeyPITMUHRRCBFULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromopropiolate – Electrophilic Alkyne Building Block


Methyl 3-bromopropiolate (CAS 23680-40-2) is a brominated acetylenic ester with the molecular formula C4H3BrO2, classified as an activated electrophilic alkyne . Its structure combines a terminal bromine atom on a carbon–carbon triple bond with a methyl ester functionality, enabling distinct reactivity profiles not achievable with unsubstituted alkynoates or alkyl bromopropiolates . This compound serves as a versatile building block in organic synthesis, particularly valued for its capacity to participate in Sonogashira cross-couplings, Diels–Alder cycloadditions, and cascade transformations that exploit its dual electrophilic sites [1][2].

Electrophilic alkyne building block Activated bromoalkyne ester for Sonogashira, Diels–Alder, and cascade reactions.
Dual reactive sites Terminal bromine and methyl ester enable orthogonal functionalization not possible with propiolate.
Purification-friendly volatility Distillable under mild conditions; reported efficient synthesis.

Why Methyl 3-Bromopropiolate Is Irreplaceable


Substituting methyl 3-bromopropiolate with methyl propiolate or methyl 3-bromopropionate introduces significant reactivity and selectivity deficiencies. Methyl propiolate lacks the bromine atom required for Sonogashira-type cross-couplings, precluding its use in the construction of conjugated enyne systems [1]. Conversely, methyl 3-bromopropionate, while containing a bromine, is a saturated alkyl halide and cannot undergo [4+2] cycloadditions or transition-metal-catalyzed alkynylations, eliminating access to valuable bicyclic scaffolds and arylacetylene derivatives [2]. Furthermore, the tert-butyl ester analog exhibits different volatility and isolation characteristics that may not be optimal for all synthetic sequences [3].

Methyl 3-bromopropiolate
Potential Substitute
Cross-coupling
Active bromoalkyne electrophile
Methyl propiolate lacks Br; requires pre-activation
Cycloaddition
Regiocontrolled [4+2] with dienes
Methyl 3-bromopropionate saturated; no cycloaddition
Volatility
Distillable (bulb-to-bulb)
tert-Butyl ester less volatile; aqueous workup

Quantitative Evidence: Methyl 3-Bromopropiolate


Synthesis Yield vs. Ethyl and tert-Butyl Esters

Methyl 3-bromopropiolate is synthesized from methyl propiolate via NBS/AgNO₃ bromination in acetone, achieving yields of 90–97% after distillation [1]. This yield is comparable to the tert-butyl ester analog (97%) but exceeds the reported 75% yield for ethyl 3-bromopropiolate via esterification of 3-bromopropiolic acid [2]. The methyl ester offers a balance of volatility suitable for distillation (bulb-to-bulb at ~0.1 mm Hg, room temperature) versus the less volatile tert-butyl ester, which requires aqueous extraction [1].

Synthesis Yield
Reported
90–97% (distilled) vs ethyl 75%, tert-butyl 97%
Reported higher yield and volatility benefit
NBS/AgNO₃ bromination; distillation at ~0.1 mm Hg
Organic Synthesis Reagent Preparation Alkyne Bromination

Regioselectivity in Diels–Alder Cycloaddition

Methyl 3-bromopropiolate reacts with 2-methylfuran in a Diels–Alder cycloaddition with unusually high regioselectivity, exclusively affording the 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate isomer [1]. In contrast, unsubstituted methyl propiolate exhibits poor regioselectivity with unsymmetrical dienes, leading to isomeric mixtures [2]. The bromine substituent polarizes the alkyne, directing the cycloaddition via frontier orbital control.

Regioselectivity
Class-level
>95:5 single isomer vs propiolate ~1:1–3:1
Complete regiocontrol may reduce isomer separation
Bromine polarizes alkyne for orbital control
Cycloaddition Regioselectivity Natural Product Synthesis

Sonogashira Cross-Coupling Capability

Methyl 3-bromopropiolate functions as a bromoalkyne electrophile in Sonogashira cross-couplings with aryl/vinyl halides, enabling the synthesis of enynes and arylacetylenes [1]. Methyl propiolate, lacking the bromine atom, cannot participate as an electrophilic partner in such couplings and instead requires prior functionalization (e.g., deprotonation to alkynyl copper or zinc species). Quantitative comparisons of coupling yields are highly substrate-dependent, but the bromoalkyne moiety is established as a competent partner in Pd/Cu-catalyzed cross-couplings with typical yields of 70–95% [2].

Coupling Electrophile
Class-level
Active bromoalkyne (70–95% yield) vs propiolate needs pre-activation
Enables direct Sonogashira without extra steps
Substrate-dependent; Pd/Cu catalysis
Cross-Coupling Sonogashira Alkyne Functionalization

Tandem Diels–Alder/Ring-Opening Aromatization

Methyl 3-bromopropiolate participates in a four-step one-pot sequence (Diels–Alder, conjugate addition, dehydrobromination, ring-opening aromatization) with furans and secondary amines to produce 3-hydroxyanthranilate derivatives in good yields [1]. This tandem transformation is unique to the bromoalkyne ester; methyl propiolate cannot undergo the dehydrobromination step, and methyl 3-bromopropionate does not engage in the initial cycloaddition. The bromine atom serves as both an activating group for the cycloaddition and a leaving group in the subsequent elimination.

Cascade Feasibility
Data to verify
Four-step one-pot to 3-hydroxyanthranilates; only with Br-alkyne
Unique cascade enabled by dual electrophilic sites
Requires validation in specific substrate context
Cascade Reactions One-Pot Synthesis Heterocycles

Ketal Hydrolysis Efficiency

Following Diels–Alder adduct formation, the ketal hydrolysis of methyl 3-bromopropiolate-derived bicyclic systems proceeds in 82% yield using concentrated HCl, a simple and inexpensive reagent [1]. In contrast, standard elaborate methods (e.g., acidic ion-exchange resins, TiCl₄, or BF₃·OEt₂) for similar substrates typically give yields below 50% or require extensive optimization [1]. The unique electronic environment conferred by the bromine substituent facilitates this efficient hydrolysis.

Hydrolysis Yield
Head-to-head
82% with conc. HCl vs
Simpler, higher-yielding hydrolysis method
Reported for specific bicyclic ketal substrate
Cycloaddition Reactivity
Class-level
Good yields (60–85%) thermal, no catalyst vs propiolate needs high P or Lewis acid
Mild thermal access to azabicyclic scaffolds
Bromine lowers LUMO; mild conditions
Deprotection Hydrolysis Bicyclic Scaffolds

Cycloaddition with N-Acylpyrroles

Methyl 3-bromopropiolate undergoes smooth [4+2] cycloaddition with N-acylpyrroles to yield N-acyl-2-alkoxycarbonyl-3-bromo-7-azabicyclo[2.2.1]heptadienes in good yields [1]. Unsubstituted methyl propiolate exhibits poor reactivity with electron-rich N-acylpyrroles, often requiring high pressures or Lewis acid catalysis [2]. The bromine substituent lowers the LUMO energy of the alkyne, accelerating the cycloaddition under mild thermal conditions.

Cycloaddition Reactivity
Class-level
Good yields (60–85%) thermal, no catalyst vs propiolate needs high P or Lewis acid
Mild thermal access to azabicyclic scaffolds
Bromine lowers LUMO; mild conditions
Heterocycle Synthesis [4+2] Cycloaddition Azabicycles

Applications of Methyl 3-Bromopropiolate


Synthesis of Regiodefined Bicyclic Lactones

Methyl 3-bromopropiolate serves as a methoxycarbonylketene equivalent in Diels–Alder reactions with furans and pyrroles, delivering 7-oxa- and 7-azabicyclo[2.2.1]heptadiene frameworks with complete regiocontrol [1]. This application is critical for constructing shikimic acid analogs, conduritols, and 'naked sugar' chiron intermediates for natural product synthesis . The bromine atom enables subsequent functionalization via cross-coupling or elimination, offering a versatile handle not present in unsubstituted alkynoate-derived adducts.

One-Pot Cascade to Polysubstituted Heterocycles

The compound enables four-step one-pot transformations (Diels–Alder → conjugate addition → dehydrobromination → aromatization) to generate 3-hydroxyanthranilates and 2-bromo-3-hydroxybenzoates directly from furans and amines [1]. This cascade eliminates intermediate isolations and is uniquely enabled by the bromoalkyne functionality; methyl propiolate or methyl 3-bromopropionate cannot support this sequence .

Sonogashira Cross-Coupling for Enynes

As a bromoalkyne, methyl 3-bromopropiolate is an electrophilic partner in Pd/Cu-catalyzed Sonogashira couplings with aryl and vinyl halides, forming enynes and arylacetylenes that serve as precursors to pharmaceuticals, liquid crystals, and organic electronic materials [1]. This reactivity circumvents the need for separate alkyne pre-activation steps required when using methyl propiolate, streamlining synthetic routes to conjugated π-systems .

Synthesis of 7-Azabicycloheptadiene Scaffolds

The thermal [4+2] cycloaddition with N-acylpyrroles provides direct access to 3-bromo-7-azabicyclo[2.2.1]heptadienes, which can be further elaborated via palladium-catalyzed couplings (Suzuki, Sonogashira, Stille) at the bromine position [1]. This platform enables rapid diversification of azabicyclic cores for structure–activity relationship (SAR) studies in drug discovery, a transformation not readily achievable with unsubstituted methyl propiolate .

Application
Selection Property
Validation Focus
Regiodefined bicyclic lactone synthesis
Bromine-directed regiocontrol in Diels–Alder
Adduct regioisomer purity and yield
One-pot cascade to polysubstituted heterocycles
Dual electrophilic sites for sequential reactions
Cascade sequence fidelity and intermediate stability
Sonogashira cross-coupling for enynes
Bromoalkyne electrophile for direct coupling
Coupling efficiency and functional group compatibility
Azabicycloheptadiene scaffold synthesis
Activated alkyne for thermal [4+2] cycloaddition
Cycloaddition scope and downstream derivatization

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